molecular formula C10H7ClF3NO2 B13678800 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13678800
M. Wt: 265.61 g/mol
InChI Key: WPUVICQXWQAWCL-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound that features a cyclopropane ring attached to a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a cyclopropane carboxylic acid derivative under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorine and trifluoromethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophilic or electrophilic reagents can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridine: A related compound with similar structural features but lacking the cyclopropane ring.

    2-Chloro-4-(trifluoromethyl)pyridine: Another similar compound with different substitution patterns on the pyridine ring.

    2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine: A compound with additional fluorine substitution.

Uniqueness

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane ring and the trifluoromethyl group, which confer distinct chemical and physical properties. These features make it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H7ClF3NO2

Molecular Weight

265.61 g/mol

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H7ClF3NO2/c11-6-3-5(10(12,13)14)4-15-7(6)9(1-2-9)8(16)17/h3-4H,1-2H2,(H,16,17)

InChI Key

WPUVICQXWQAWCL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O

Origin of Product

United States

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